molecular formula C8H7N5 B12986601 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile

Cat. No.: B12986601
M. Wt: 173.17 g/mol
InChI Key: KVOLRNKVJDIAEN-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a compound that features a fused heterocyclic structure, specifically a pyrrolo[2,1-f][1,2,4]triazine moiety.

Chemical Reactions Analysis

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation or the inhibition of viral replication . The pathways involved often include key signaling cascades that regulate cell growth and survival.

Comparison with Similar Compounds

2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetonitrile

InChI

InChI=1S/C8H7N5/c9-3-7(10)8-2-1-6-4-11-5-12-13(6)8/h1-2,4-5,7H,10H2

InChI Key

KVOLRNKVJDIAEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C(=C1)C(C#N)N

Origin of Product

United States

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